![molecular formula C12H17N3O2 B6644285 N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide](/img/structure/B6644285.png)
N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide, also known as CP-31398, is a small molecule that has been shown to have potential therapeutic effects in cancer treatment.
Wirkmechanismus
N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide has been shown to stabilize the p53 tumor suppressor protein, which plays a crucial role in regulating cell growth and preventing cancer. Stabilization of p53 by N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide leads to increased transcriptional activity of p53 target genes, resulting in cell cycle arrest and apoptosis in cancer cells. N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide has also been shown to inhibit the activity of the MDM2 protein, which is known to degrade p53.
Biochemical and Physiological Effects:
N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of cancer cells. N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. In addition, N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide is its potential therapeutic effects in cancer treatment and neurodegenerative diseases. N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. However, one of the limitations of N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide is its potential toxicity and side effects, which need to be further studied.
Zukünftige Richtungen
There are a number of future directions for research on N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide. One area of research is the development of more potent and selective derivatives of N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide. Another area of research is the study of the potential neuroprotective effects of N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide in human clinical trials. Additionally, further studies are needed to determine the optimal dosage and administration of N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide in cancer treatment.
Synthesemethoden
N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide can be synthesized through a multistep chemical process. The first step involves the reaction of 3,5-dimethylpyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with cyclopentylmethyl alcohol to form the cyclopentylmethyl ester. The final step involves the reaction of the cyclopentylmethyl ester with hydroxylamine to form N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide has been extensively studied for its potential therapeutic effects in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. In addition, N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-9-12(4-1-2-5-12)8-13-11(17)10-3-6-14-15-7-10/h3,6-7,16H,1-2,4-5,8-9H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCQUZKMOUDFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CN=NC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.